molecular formula C7H14O2 B13808660 Oxirane,2,3-dimethyl-2-propoxy-

Oxirane,2,3-dimethyl-2-propoxy-

Cat. No.: B13808660
M. Wt: 130.18 g/mol
InChI Key: WOVDQESLLGKGGQ-UHFFFAOYSA-N
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Description

Oxirane,2,3-dimethyl-2-propoxy- is a trisubstituted epoxide with a unique structural arrangement. Its oxirane (epoxide) ring features two methyl groups at positions 2 and 3, along with a propoxy (-OCH₂CH₂CH₃) group at position 2 (Figure 1). This configuration introduces significant steric hindrance due to the crowding of substituents on carbon 2, while the electron-donating propoxy group modulates electronic properties. The compound’s molecular formula is C₇H₁₄O₂, distinguishing it from simpler epoxides.

The steric and electronic effects of its substituents influence its reactivity, particularly in ring-opening reactions. For instance, bulky nucleophiles may face hindered access to the electrophilic epoxide carbons, while polar solvents could enhance interactions with the propoxy group’s oxygen atom .

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2,3-dimethyl-2-propoxyoxirane

InChI

InChI=1S/C7H14O2/c1-4-5-8-7(3)6(2)9-7/h6H,4-5H2,1-3H3

InChI Key

WOVDQESLLGKGGQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(C(O1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane,2,3-dimethyl-2-propoxy- typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. This reaction introduces an oxygen atom across the double bond, forming the epoxide ring .

Industrial Production Methods

On an industrial scale, epoxides like Oxirane,2,3-dimethyl-2-propoxy- can be produced through the catalytic oxidation of alkenes using oxygen or air in the presence of a silver catalyst. This method is efficient and widely used for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Oxirane,2,3-dimethyl-2-propoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Oxirane,2,3-dimethyl-2-propoxy- primarily involves the ring-opening reactions. The strained epoxide ring is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The reaction typically proceeds through an S_N2 mechanism, where the nucleophile attacks the less hindered carbon atom of the epoxide ring, resulting in the ring opening .

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Molecular Formula Substituent Pattern Steric Hindrance Key Reactivity Features
Oxirane,2,3-dimethyl-2-propoxy- C₇H₁₄O₂ 2,3-dimethyl; 2-propoxy High Selective ring-opening under catalysis; enhanced solubility in polar solvents
2,3-Dimethyloxirane C₄H₈O 2,3-dimethyl Moderate High reactivity toward nucleophiles; limited steric blocking
2-Propoxyoxirane C₅H₁₀O₂ 2-propoxy Low Electron-donating propoxy group increases ring strain; faster ring-opening in acidic conditions
1,1-Dimethyloxirane C₄H₈O 1,1-dimethyl Moderate Distinct regioselectivity due to geminal methyl groups
3-Ethyl-2,2-dimethyloxirane C₆H₁₂O 2,2-dimethyl; 3-ethyl High Branched structure reduces reactivity with bulky electrophiles
2-(2-(Methylsulfonyl)phenyl)oxirane C₉H₁₀O₃S 2-(methylsulfonyl)phenyl Moderate Polar sulfonyl group enhances electrophilicity; versatile in cross-coupling reactions

Key Research Findings

Steric Effects :

  • The target compound’s crowded substitution at carbon 2 significantly slows reactions with bulky nucleophiles (e.g., tert-butoxide) compared to 2,3-dimethyloxirane. However, small nucleophiles like ammonia exhibit comparable reactivity .
  • In contrast, 1,1-dimethyloxirane shows faster ring-opening due to reduced steric constraints on the less substituted carbon .

Electronic Effects :

  • The propoxy group’s oxygen atom stabilizes transition states in acid-catalyzed ring-opening, similar to 2-propoxyoxirane. However, the additional methyl groups in the target compound reduce overall ring strain, moderating reactivity .
  • Compounds with electron-withdrawing groups (e.g., 2-(2-(methylsulfonyl)phenyl)oxirane) exhibit higher electrophilicity, favoring nucleophilic attack at the benzylic carbon .

Applications :

  • The target compound’s balance of steric hindrance and electronic modulation makes it suitable for synthesizing chiral intermediates in pharmaceuticals, where selectivity is critical .
  • Simpler epoxides like 2,3-dimethyloxirane are preferred in industrial polymerizations due to their lower cost and higher reactivity .

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